Benzyl 2-amino-3-(benzyloxy)propanoate
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Overview
Description
Benzyl 2-amino-3-(benzyloxy)propanoate is an organic compound with the molecular formula C17H19NO3 It is a derivative of serine, an amino acid, and features both benzyl and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3-(benzyloxy)propanoate typically involves the protection of the amino group of serine, followed by esterification and benzylation. One common method involves the use of benzyl chloroformate to protect the amino group, followed by esterification with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3-(benzyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the ester group produces benzyl alcohol .
Scientific Research Applications
Benzyl 2-amino-3-(benzyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, including as a prodrug or in drug delivery systems, is ongoing.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amino and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-amino-3-hydroxypropanoate: Lacks the benzyloxy group, making it less hydrophobic.
Benzyl 2-amino-3-(methoxy)propanoate: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and binding properties.
Benzyl 2-amino-3-(phenoxy)propanoate: Features a phenoxy group, which can alter its electronic properties and interactions with molecular targets.
Uniqueness
Benzyl 2-amino-3-(benzyloxy)propanoate is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical and physical properties. These groups enhance its hydrophobicity and binding affinity, making it a valuable compound in various research applications .
Biological Activity
Benzyl 2-amino-3-(benzyloxy)propanoate, a compound notable for its structural attributes and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound is characterized by the following structural features:
- Molecular Formula : C16H19NO3
- Functional Groups : Amino group, benzyloxy group, and an ester moiety.
- Chirality : The compound exists in chiral forms, which can influence its biological activity.
The presence of the benzyloxy group significantly enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The benzyloxy group enhances binding affinity, while the amino and ester groups participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins, influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities relevant to medicinal chemistry:
- Antineoplastic Properties : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines, indicating potential as an antineoplastic agent.
- Enzyme Interaction : The compound has been studied for its role in enzyme mechanisms and protein-ligand interactions. It modulates enzyme activity, which could lead to therapeutic applications in various diseases.
- Potential Therapeutic Applications : Its structural properties make it a candidate for developing drugs targeting specific receptors or enzymes involved in disease pathways .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
-
Enzyme Inhibition Studies :
- Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Inhibition assays demonstrated that this compound effectively reduced enzyme activity, providing insights into its mechanism of action.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
(S)-Methyl 2-amino-3-(benzyloxy)propanoate | Methyl group instead of benzyl | Potentially lower lipophilicity | Less bulky than benzyl derivative |
(S)-Benzyl 2-amino-3-hydroxypropanoate | Hydroxyl group instead of benzyloxy | May exhibit different activity profiles | Hydroxyl group increases polarity |
(S)-Benzyl 2-amino-4-(benzyloxy)butanoate | Longer carbon chain | Potentially different pharmacokinetics | Increased chain length may alter metabolism |
Properties
IUPAC Name |
benzyl 2-amino-3-phenylmethoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSSRDBCZVJBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 |
Source
|
Record name | 21948-10-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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